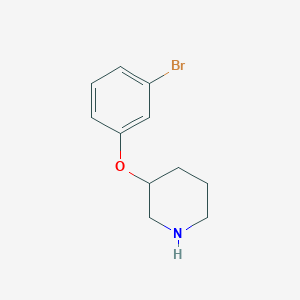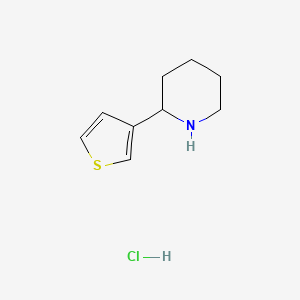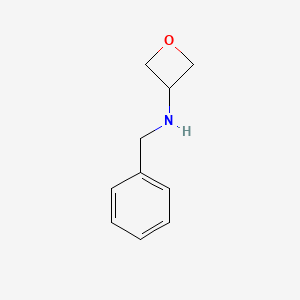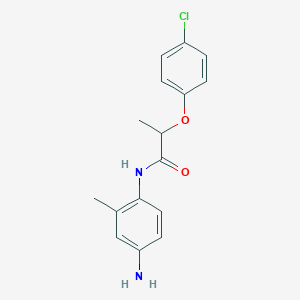
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, commonly known as m-Chlorophenoxypropionamide, is an organic compound with a wide range of applications in scientific research. It is a synthetic amide derived from 4-chlorophenoxypropionic acid and 4-amino-2-methylphenol. It is used in a variety of research applications, including as a substrate for enzyme assays and as a reagent for the synthesis of various compounds.
Scientific Research Applications
Antibacterial and Anticonvulsant Applications
Antibacterial Activity :
- Synthesized derivatives of N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide, specifically azole derivatives such as oxadiazoles and thiadiazoles, have demonstrated significant antibacterial properties. These compounds were effective against bacteria like Rhizobium radiobacter, highlighting their potential in antimicrobial applications (Tumosienė et al., 2012).
- Furthermore, 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their synthesized variants showed notable antibacterial and antifungal activities. These findings suggest the compound's relevance in developing new antimicrobial agents (Baranovskyi et al., 2018).
Anticonvulsant Activity :
- N-Benzyl-3-[(chlorophenyl)amino]propanamides exhibited promising results in anticonvulsant studies. These compounds showed significant efficacy in mouse models against seizures, indicating their potential as novel anticonvulsant agents (Idris et al., 2011).
Synthesis and Characterization
- Synthesis and Structural Analysis :
- The process of synthesizing and characterizing compounds similar to N-(4-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide involves complex reactions and thorough analytical techniques. For instance, a chlorine-containing ibuprofen derivative was synthesized and analyzed using various spectroscopic techniques, showcasing the intricate methodologies involved in creating and understanding similar compounds (Manolov et al., 2022).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-13(18)5-8-15(10)19-16(20)11(2)21-14-6-3-12(17)4-7-14/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUVZMNLMBMQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)
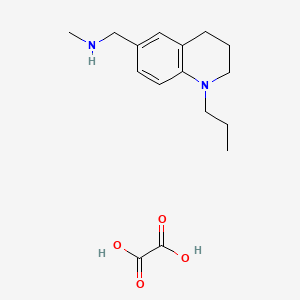
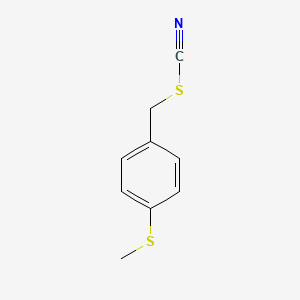

![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)

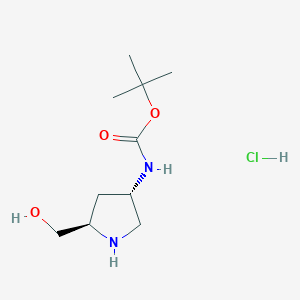
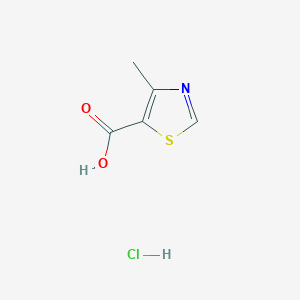
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
